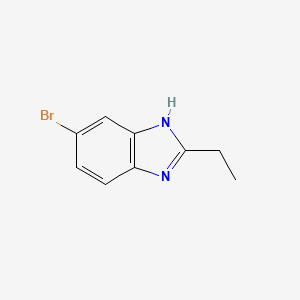![molecular formula C36H34Cl2NiO6S4-4 B599684 Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel CAS No. 139562-87-1](/img/structure/B599684.png)
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel is a complex organometallic compound It is characterized by the presence of nickel coordinated with two dithiolene ligands, each containing a chlorophenyl and a methoxyethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel typically involves the reaction of nickel salts with dithiolene ligands. One common method involves the use of nickel(II) chloride and the corresponding dithiolene ligand in a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the nickel center.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) species, while reduction could produce nickel(I) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
科学的研究の応用
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of nickel-dithiolene complexes.
Biology: Research is ongoing to explore its potential as a catalyst in biological systems.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound’s unique electronic properties make it a candidate for use in electronic devices and materials science.
作用機序
The mechanism by which Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel exerts its effects involves coordination chemistry and electron transfer processes. The nickel center can undergo redox reactions, facilitating electron transfer in catalytic processes. The dithiolene ligands play a crucial role in stabilizing the nickel center and modulating its electronic properties.
類似化合物との比較
Similar Compounds
Bis(dithiolene)nickel complexes: These compounds share a similar coordination environment around the nickel center but may have different substituents on the dithiolene ligands.
Nickel(II) complexes with other ligands: These include nickel complexes with ligands such as bipyridine, phenanthroline, and porphyrins.
Uniqueness
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel is unique due to the specific combination of chlorophenyl and methoxyethoxyphenyl groups on the dithiolene ligands
特性
IUPAC Name |
(Z)-1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethene-1,2-dithiolate;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H19ClO3S2.Ni/c2*1-20-9-10-22-15-8-7-12(11-16(15)21-2)17(23)18(24)13-5-3-4-6-14(13)19;/h2*3-8,11,23-24H,9-10H2,1-2H3;/p-4/b2*18-17-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTPXTCVYMLRAX-PTZSQULPSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2NiO6S4-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
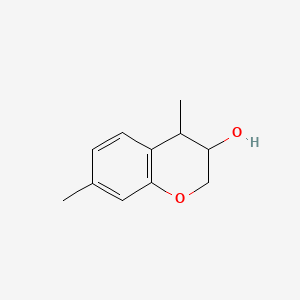
![1,4-Dimethylbenzo[F]quinolin-4-ium](/img/structure/B599602.png)
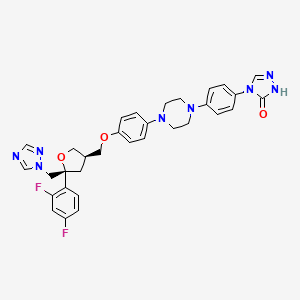
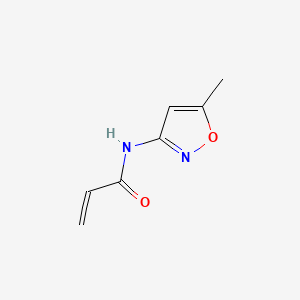
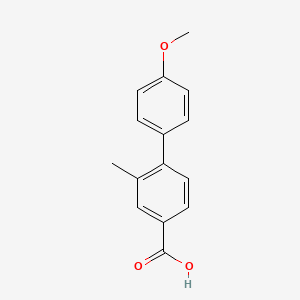

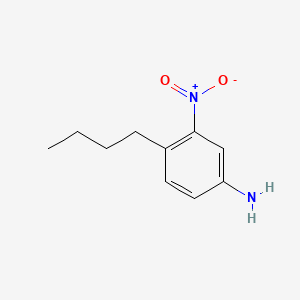
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
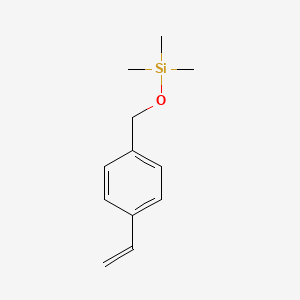
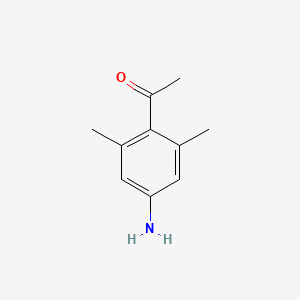
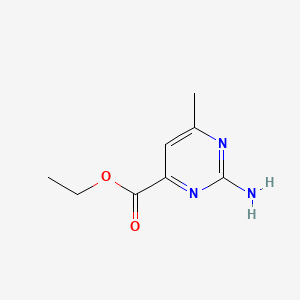

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
